molecular formula C10H12O2 B582879 1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone CAS No. 155004-13-0

1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone

Cat. No.: B582879
CAS No.: 155004-13-0
M. Wt: 164.204
InChI Key: GSDCLVYCCUEXQQ-GUBZILKMSA-N
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Description

1-(5,6-Dimethylidene-7-oxabicyclo[221]heptan-2-yl)ethanone is a bicyclic compound featuring a unique oxabicycloheptane structure

Preparation Methods

The synthesis of 1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone typically involves the Diels–Alder reaction of furans with olefinic or acetylenic dienophiles . This method allows for the formation of the bicyclic structure with high stereoselectivity. Industrial production methods may involve the use of optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. Pathways involved may include inhibition of protein phosphatases and modulation of signal transduction pathways .

Comparison with Similar Compounds

1-(5,6-Dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone can be compared with other similar compounds, such as:

This compound stands out due to its unique combination of functional groups and its potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(5,6-dimethylidene-7-oxabicyclo[2.2.1]heptan-2-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2/c1-5-6(2)10-8(7(3)11)4-9(5)12-10/h8-10H,1-2,4H2,3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSDCLVYCCUEXQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CC2C(=C)C(=C)C1O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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